molecular formula C20H19F2N3O3S2 B2937145 4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide CAS No. 905690-74-6

4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2937145
CAS No.: 905690-74-6
M. Wt: 451.51
InChI Key: SVFIMDRVGMSBMS-UHFFFAOYSA-N
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Description

The compound “4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an azepane ring, a sulfonyl group, a benzamide group, and a difluorobenzo[d]thiazole group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride” are used in proteomics research . The synthesis of these types of compounds often involves complex organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, specific structural information for this compound was not found .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Unfortunately, specific reaction information for this compound was not found .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific property information for this compound was not found .

Scientific Research Applications

Synthesis and Chemical Modifications

Benzothiazole derivatives, including compounds with complex substituents such as the one , are of significant interest due to their diverse chemical properties and potential for further modification. The synthesis of these compounds often involves multi-step reactions, including condensation, alkylation, acylation, oxidation, and amidation processes. For instance, the synthesis of potent Central Nervous System (CNS) drugs from benzimidazoles, imidazothiazoles, and imidazoles demonstrates the versatility of azole compounds in generating pharmacologically active agents. These processes highlight the chemical robustness and adaptability of benzothiazole derivatives for various applications (Saganuwan, 2020).

Biological Activities and Therapeutic Potential

Benzothiazole derivatives have been shown to possess a wide range of biological activities, making them candidates for therapeutic applications. Their activities include antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects. Specifically, 2-arylbenzothiazoles have emerged as important pharmacophores in the development of antitumor agents, demonstrating the therapeutic potential of benzothiazole scaffolds in addressing various diseases and disorders. The structural simplicity and ease of synthesis of these compounds allow for the development of chemical libraries that could serve in the discovery of new chemical entities with potential market applications (Kamal et al., 2015).

Pharmacological Implications

The pharmacological significance of benzothiazole derivatives extends to their impact on neurotransmitters, ion channels, and potential chiral properties. These compounds can act via agonistic, antagonistic, mixed agonistic, and mixed antagonistic mechanisms, affecting depressant and stimulant activities. This broad spectrum of activity underscores the potential of benzothiazole derivatives in developing new CNS drugs, especially considering the increasing incidence of challenging CNS diseases (Saganuwan, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Unfortunately, specific safety information for this compound was not found .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, reactions, mechanism of action, properties, and safety. Unfortunately, specific future direction information for this compound was not found .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S2/c21-14-11-16(22)18-17(12-14)29-20(23-18)24-19(26)13-5-7-15(8-6-13)30(27,28)25-9-3-1-2-4-10-25/h5-8,11-12H,1-4,9-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFIMDRVGMSBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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